molecular formula C14H19N3O4 B12286679 N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)

N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)

Cat. No.: B12286679
M. Wt: 293.32 g/mol
InChI Key: BIHYNNJDBGGTOE-UHFFFAOYSA-N
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Description

N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, commonly known as Linezolid Impurity, is a chemical compound that is structurally related to Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. This compound is often studied as an impurity in the synthesis of Linezolid and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the hydroxyethylamino group. The reaction conditions typically involve the use of reagents such as acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the hydroxyethylamino group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reference standard in the synthesis and analysis of Linezolid and its impurities.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research focuses on its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.

    Industry: The compound is used in quality control processes to ensure the purity and consistency of Linezolid production.

Mechanism of Action

The mechanism of action of N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide is closely related to that of Linezolid. It involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby inhibiting bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: The parent compound, used as an antibiotic.

    N-[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide: Another impurity related to Linezolid.

    N-[(5S)-3-[4-(2-aminoethyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide: A structurally similar compound with different functional groups.

Uniqueness

N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide is unique due to its specific structural features, such as the hydroxyethylamino group and the oxazolidinone ring. These features contribute to its distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[[3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-10(19)16-8-13-9-17(14(20)21-13)12-4-2-11(3-5-12)15-6-7-18/h2-5,13,15,18H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHYNNJDBGGTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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